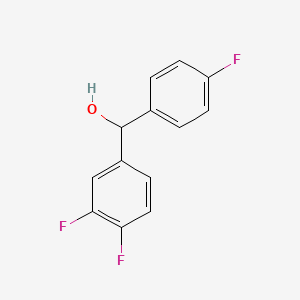

3,4,4'-Trifluorobenzhydrol

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPBXOPTSLPUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375307 | |

| Record name | 3,4,4'-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844856-30-0 | |

| Record name | 3,4,4'-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4,4'-Trifluorobenzhydrol: Strategies and Methodologies for Drug Development Professionals

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the viable synthetic pathways for producing 3,4,4'-Trifluorobenzhydrol. This trifluorinated benzhydrol scaffold is a key structural motif of interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and explains the rationale behind the methodological choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The small size of the fluorine atom, its high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of 3,4,4'-Trifluorobenzhydrol, the specific placement of the three fluorine atoms on the two phenyl rings creates a unique electronic and conformational profile, making it a valuable building block for novel therapeutics. This guide will explore the most logical and efficient routes to access this important intermediate.

Core Synthetic Strategies: A Bifurcated Approach

The synthesis of 3,4,4'-Trifluorobenzhydrol can be logically approached through two primary and well-established synthetic disconnections. Both pathways are robust and offer distinct advantages depending on the available starting materials and desired scale of production.

-

Grignard Reaction Pathway: This convergent approach involves the nucleophilic addition of a fluorinated Grignard reagent to a fluorinated benzaldehyde. This method is highly efficient for constructing the diarylmethanol core in a single step.

-

Friedel-Crafts Acylation-Reduction Pathway: This two-step linear sequence first involves the formation of a trifluorinated benzophenone intermediate via a Friedel-Crafts acylation, followed by the reduction of the ketone to the desired secondary alcohol. This pathway can be advantageous when the corresponding benzoyl chloride and fluorinated aromatic precursors are readily available.

The choice between these pathways often hinges on factors such as commercial availability of starting materials, regioselectivity control, and overall yield. The following sections will delve into the mechanistic underpinnings and practical execution of each route.

Pathway 1: Grignard Reaction for Direct C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[1] In the context of 3,4,4'-Trifluorobenzhydrol synthesis, the key transformation is the reaction between 3,4-difluorophenylmagnesium bromide and 4-fluorobenzaldehyde.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the final benzhydrol product. The use of an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical to stabilize the Grignard reagent and prevent its premature quenching by protic species.[1][2]

Caption: Grignard Reaction Mechanism for 3,4,4'-Trifluorobenzhydrol Synthesis.

Experimental Protocol: Synthesis of 3,4,4'-Trifluorobenzhydrol via Grignard Reaction

Step 1: Preparation of 3,4-Difluorophenylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Initiation: Magnesium turnings (1.1 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Grignard Formation: A solution of 1-bromo-3,4-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color. The mixture is stirred until the magnesium is consumed.[3]

Step 2: Reaction with 4-Fluorobenzaldehyde

-

Addition of Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.[2][4]

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4][5]

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3,4,4'-Trifluorobenzhydrol.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and provides a suitable reaction medium. |

| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side product formation. |

| Workup | Saturated aq. NH4Cl | A mild acidic workup to protonate the alkoxide without causing dehydration of the product. |

| Purification | Silica Gel Chromatography | To isolate the desired product from unreacted starting materials and byproducts. |

Pathway 2: Friedel-Crafts Acylation Followed by Reduction

This linear approach first constructs the diaryl ketone skeleton, which is subsequently reduced to the target alcohol. This method is particularly useful when the corresponding acyl chloride and aromatic precursors are more readily accessible than the organometallic reagents.

Mechanistic Considerations

Friedel-Crafts Acylation: This reaction is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), activates the 4-fluorobenzoyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,2-difluorobenzene to form the 3,4,4'-trifluorobenzophenone.[6][7] The reaction is driven by the formation of a stable ketone and the regeneration of the aromatic system.

Caption: Friedel-Crafts Acylation for 3,4,4'-Trifluorobenzophenone Synthesis.

Reduction of the Ketone: The resulting benzophenone can be efficiently reduced to the corresponding benzhydrol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol.

Caption: Reduction of 3,4,4'-Trifluorobenzophenone to 3,4,4'-Trifluorobenzhydrol.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Reduction

Step 1: Synthesis of 3,4,4'-Trifluorobenzophenone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a nitrogen inlet.

-

Charge Reactants: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an inert solvent such as dichloromethane (DCM). 1,2-Difluorobenzene (1.0 equivalent) is then added.

-

Addition of Acyl Chloride: 4-Fluorobenzoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C.

-

Reaction Progression: After the addition, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The reaction mixture is carefully poured onto crushed ice and extracted with DCM. The organic layer is washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude ketone is purified by recrystallization or column chromatography.[8][9]

Step 2: Reduction to 3,4,4'-Trifluorobenzhydrol

-

Dissolution: The purified 3,4,4'-trifluorobenzophenone (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.

-

Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise.

-

Monitoring: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Extraction: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification: The resulting crude 3,4,4'-Trifluorobenzhydrol is purified by column chromatography or recrystallization to yield the pure product.[10]

| Parameter | Value/Condition | Rationale |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Activates the acyl chloride for electrophilic aromatic substitution. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for the reduction of ketones to alcohols. |

| Solvents | Dichloromethane (DCM), Methanol | DCM is an inert solvent for the Friedel-Crafts reaction; methanol is a suitable protic solvent for the reduction. |

| Purification | Recrystallization/Chromatography | To obtain a highly pure final product. |

Conclusion and Future Perspectives

Both the Grignard reaction and the Friedel-Crafts acylation-reduction pathways offer reliable and scalable methods for the synthesis of 3,4,4'-Trifluorobenzhydrol. The choice of the optimal route will depend on project-specific considerations, including cost, availability of starting materials, and required purity of the final compound. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug development to confidently synthesize this valuable fluorinated building block for the advancement of their discovery programs. Further explorations into asymmetric syntheses of this and related benzhydrols could provide access to enantiomerically pure compounds, which is often a critical aspect of modern drug design.[11][12]

References

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.

-

Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-trifluoromethyl-α-ethyl-benzhydrol. Retrieved from [Link]

-

Walsh, P. J., & Zhuravlev, F. A. (2015). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC - NIH. Retrieved from [Link]

-

Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.

-

ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

- Kurihara, M., et al. (2018). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry, 14, 2539-2544.

- Bauer, S., et al. (2020). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Organic Letters, 22(15), 5945-5949.

-

ACS Publications. (2026). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

-

Eqipped. (n.d.). 3,4-Difluorophenylmagnesium Bromide Solution. Retrieved from [Link]

-

YouTube. (2015). Preparation of benzhydrol (Grignard reaction). Retrieved from [Link]

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

- Google Patents. (n.d.). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). CN119350148A - A kind of synthesis method of 3,4,5-trifluorobenzaldehyde.

- Google Patents. (n.d.). WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof.

-

PubMed. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Retrieved from [Link]

-

YouTube. (2021). Oxidation and Reduction of Benzophenone. Retrieved from [Link]

-

NIH. (n.d.). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Retrieved from [Link]

-

PubMed. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Retrieved from [Link]

- Google Patents. (n.d.). CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eqipped.com [eqipped.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 8. Friedel-Crafts Acylation [www1.udel.edu]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

3,4,4'-Trifluorobenzhydrol: A Core Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Imperative

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of 3,4,4'-Trifluorobenzhydrol, a fluorinated diarylmethanol derivative poised as a critical building block for novel therapeutics. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol via a Grignard reaction, and discuss its potential applications in the development of next-generation pharmaceuticals. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of fluorinated intermediates.

Core Molecular Profile

3,4,4'-Trifluorobenzhydrol, systematically named (3,4-difluorophenyl)(4-fluorophenyl)methanol, is a secondary alcohol featuring two phenyl rings bridged by a hydroxyl-bearing carbon. The specific substitution pattern of the three fluorine atoms is key to its utility.

Chemical Structure and Molecular Formula

The foundational identity of this compound is captured by its structure and formula.

-

Molecular Formula: C₁₃H₉F₃O[2]

-

CAS Number: 844856-30-0[2]

-

Synonyms: (3,4-Difluorophenyl)(4-fluorophenyl)methanol[2]

Caption: Chemical structure of 3,4,4'-Trifluorobenzhydrol.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3,4,4'-Trifluorobenzhydrol.

| Property | Value | Source |

| Molecular Weight | 238.21 g/mol | [2] |

| Molecular Formula | C₁₃H₉F₃O | [2] |

| CAS Number | 844856-30-0 | [2] |

| Appearance | Expected to be a white to off-white solid | - |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | - |

| Hazard Pictogram | GHS07 (Harmful) | [3] |

| Hazard Statements | H302, H315, H319, H335 | [3] |

| Precautionary Statements | P261, P305+P351+P338 | [3] |

Synthesis via Grignard Reaction: A Validated Protocol

The synthesis of diarylmethanols is reliably achieved through the Grignard reaction. This protocol details the synthesis of 3,4,4'-Trifluorobenzhydrol from 1-bromo-4-fluorobenzene and 3,4-difluorobenzaldehyde. The causality behind the experimental choices is emphasized to ensure reproducibility and understanding.

Experimental Protocol

3.1.1. Materials and Reagents

-

1-bromo-4-fluorobenzene (99%)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

3,4-difluorobenzaldehyde (98%)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

3.1.2. Step 1: Formation of the Grignard Reagent (4-fluorophenylmagnesium bromide)

-

Rationale: This step creates the nucleophilic organometallic reagent. All glassware must be rigorously dried to prevent the highly reactive Grignard reagent from being quenched by water.

-

Procedure:

-

Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine. The iodine acts as an initiator by etching the surface of the magnesium, exposing a fresh reactive surface.

-

Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the brown color of the iodine disappears. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

3.1.3. Step 2: Reaction with 3,4-difluorobenzaldehyde

-

Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde to form a new carbon-carbon bond.

-

Procedure:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.

-

Add the 3,4-difluorobenzaldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the aldehyde.

-

3.1.4. Step 3: Workup and Purification

-

Rationale: The reaction is quenched to protonate the alkoxide intermediate, and the product is extracted and purified.

-

Procedure:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. This is a milder alternative to strong acids and minimizes potential side reactions.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3,4,4'-Trifluorobenzhydrol as a solid.

-

Synthetic Workflow Diagram

Sources

The Strategic Introduction of Fluorine: A Technical History of Fluorinated Benzhydrol Compounds

Introduction: The Benzhydrol Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, certain molecular scaffolds reappear consistently, proving to be privileged structures for interacting with biological targets. The benzhydrol (diphenylmethanol) moiety is one such scaffold, forming the core of numerous therapeutic agents, particularly in the realms of antihistamines and central nervous system (CNS) active drugs.[1][2] This guide delves into the discovery and history of a specific, powerful subclass: the fluorinated benzhydrol compounds.

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] Though the first synthesis of an organofluorine compound occurred in the 1830s, its strategic use in medicine blossomed in the mid-20th century.[4][5] Chemists and pharmacologists began to appreciate the unique properties imparted by this small, highly electronegative element. Replacing a hydrogen atom with fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein without significantly increasing its size.[3] This "fluorine advantage" has been particularly fruitful in the development of CNS drugs, where properties like blood-brain barrier penetration are critical.[6] This guide will trace the historical development of fluorinated benzhydrols, dissect the synthetic strategies employed, and analyze the structure-activity relationships that have made them a valuable asset in drug discovery.

The Genesis: From Antihistamines to a Landmark Fluorinated Drug

The story of fluorinated benzhydrols is intrinsically linked to the evolution of first-generation antihistamines and vasoactive compounds. The benzhydryl motif is central to drugs like diphenhydramine, known for its H1 receptor antagonism.[1][2] The logical progression for medicinal chemists was to explore how substitutions on the phenyl rings of this scaffold could modulate activity and pharmacokinetic properties.

A pivotal moment in this history was the discovery of Flunarizine at Janssen Pharmaceutica in 1968.[6] Flunarizine, a diphenylmethylpiperazine derivative, emerged from research programs investigating compounds structurally related to cinnarizine and hydroxyzine.[6][7] It represents a landmark achievement in the application of fluorine to the benzhydrol scaffold, specifically a 4,4'-difluorobenzhydrol core. This compound was not merely an incremental improvement; its unique pharmacological profile carved out new therapeutic niches.

Flunarizine is classified as a selective calcium antagonist and is used for the prophylaxis of migraine and in the management of vertigo.[6][8][9] It also possesses antihistaminic properties, a nod to its structural heritage.[8][9] The introduction of the two fluorine atoms was a deliberate and highly successful strategic choice, creating a drug with significantly different properties compared to its non-fluorinated parent compound, cinnarizine.

Comparative Pharmacology: The Impact of Fluorination

The comparison between Flunarizine and Cinnarizine provides a compelling case study on the transformative effects of fluorination.

-

Potency: On a milligram-for-milligram basis, Flunarizine is a more potent vestibular depressant than Cinnarizine.[10][11] Studies have shown that 10 mg of Flunarizine has a stronger effect than 15 mg of Cinnarizine, with its activity being roughly similar to a 45 mg dose of the non-fluorinated analog.[10]

-

Pharmacokinetics: The most dramatic difference lies in their pharmacokinetic profiles. Flunarizine has a very long plasma elimination half-life, averaging 18 to 19 days with repeated dosing, allowing for once-daily administration.[6][7] This is a significant advantage over Cinnarizine, which has a much shorter half-life. This enhanced metabolic stability is a classic benefit of introducing fluorine atoms, which block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

-

Lipophilicity and Distribution: The difluorinated benzhydrol moiety increases the lipophilicity of Flunarizine, allowing it to readily cross the blood-brain barrier.[6] Correspondingly, concentrations in the brain have been found to be approximately ten times higher than in the plasma, contributing to its efficacy in neurological conditions like migraine and vertigo.[6]

The following table summarizes the key pharmacological and pharmacokinetic differences, highlighting the impact of the 4,4'-difluoro substitution.

| Parameter | Cinnarizine (Non-fluorinated) | Flunarizine (4,4'-Difluorinated) | Significance of Fluorination |

| Primary Mechanism | Calcium Channel Blocker, Antihistamine | Selective Calcium Channel Blocker, Antihistamine | Similar mechanism, enhanced potency |

| Relative Potency | Lower | Higher (approx. 3-4x more potent)[10] | Increased binding affinity/efficacy |

| Elimination Half-life | Shorter | Very long (approx. 19 days)[6][12] | Blocked metabolic pathways, reduced clearance |

| Dosing Frequency | Multiple times per day | Once daily | Improved patient compliance |

| CNS Penetration | Good | Excellent[6] | Enhanced lipophilicity |

Evolution of Synthetic Methodologies

The synthesis of fluorinated benzhydrol compounds, particularly Flunarizine, relies on a logical and scalable synthetic pathway. The core strategy involves the preparation of a fluorinated benzophenone precursor, followed by its reduction to the corresponding benzhydrol.

Workflow for the Synthesis of Flunarizine

The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the key 4,4'-difluorobenzhydrol intermediate, and second, its coupling with the appropriate piperazine side chain.

Caption: Synthetic workflow for Flunarizine production.

Experimental Protocols

The following protocols represent standard, reliable methods for the key transformations in the synthesis of Flunarizine precursors.

Protocol 1: Synthesis of 4,4'-Difluorobenzophenone (Precursor)

This procedure describes a Friedel-Crafts acylation, a classic and robust method for forming aryl ketones.

Causality: The use of a Lewis acid catalyst, such as aluminum chloride, is essential to activate the acyl chloride, making it sufficiently electrophilic to react with the electron-rich fluorobenzene ring.

-

Reaction Setup: To a solution of fluorobenzene, add p-fluorobenzoyl chloride.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Reduction to 4,4'-Difluorobenzhydrol (Core Scaffold)

This protocol details the reduction of the ketone to the secondary alcohol, forming the benzhydrol core.

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting the aromatic rings or the carbon-fluorine bonds. Methanol serves as a protic solvent that also facilitates the reaction.

-

Dissolution: Dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (0.6 equivalents) portion-wise over 30-45 minutes, maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching and pH Adjustment: Dilute the reaction mixture with water and carefully adjust the pH to ~4 using acetic acid to neutralize excess borohydride and quench the reaction.

-

Extraction: Extract the product into dichloromethane (2x volumes).

-

Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 4,4'-difluorobenzhydrol as a solid.

Structure-Activity Relationships (SAR) and Future Outlook

The development of Flunarizine exemplifies a successful SAR study where fluorination was key. The 4,4'-difluoro substitution pattern proved optimal for enhancing potency and, most critically, for blocking metabolic degradation pathways, leading to a vastly improved pharmacokinetic profile.

The logical relationship for developing such compounds can be visualized as follows:

Caption: Drug discovery logic for fluorinated benzhydrols.

The history of fluorinated benzhydrols is a testament to the power of strategic medicinal chemistry. The journey from early antihistamines to targeted therapeutics like Flunarizine showcases how a deep understanding of molecular properties and synthetic methods can lead to the development of drugs with significantly improved clinical profiles. The principles learned from this class of compounds—namely, the use of fluorine to enhance metabolic stability and modulate CNS penetration—continue to be applied across all areas of modern drug discovery, ensuring that the legacy of these foundational molecules endures.

References

-

Flunarizine - Wikipedia . Wikipedia.

-

Holmes, B., Brogden, R.N., Heel, R.C., Speight, T.M., & Avery, G.S. (1984). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use . Drugs, 27(1), 6-44.

-

Flunarizine - Drug Targets, Indications, Patents . Patsnap Synapse.

-

PRODUCT MONOGRAPH FLUNARIZINE Flunarizine Hydrochloride Capsules 5 mg Flunarizine/Capsule Selective Calcium-Entry Blocker . AA PHARMA INC. (2010).

-

Flunarizine and the Path to Approval . (2023). YouTube.

-

Flunarizine | C26H26F2N2 | CID 941361 . PubChem.

-

What is the mechanism of Flunarizine? . Patsnap Synapse. (2024).

-

Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose . Pediatric Oncall.

-

Zhou, Y., et al. (2017). Pharmacokinetics of Flunarizine Hydrochloride After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects . Clinical Pharmacology in Drug Development, 6(5), 514-521.

-

Jurásek, B., et al. (2022). Synthesis and crystal structures of five fluorinated diphenidine derivatives . Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-81.

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry . Proceedings of the Japan Academy, Series B, 85(8), 276-289.

-

Hong, K.W., et al. (2017). Inhibitory effects of antihistamines, diphenhydramine and chlorpheniramine, on proton currents in BV2 microglial cells . European Journal of Pharmacology, 809, 137-144.

-

Oosterveld, W.J. (1974). Vestibular Pharmacology of Flunarizine Compared to that of Cinnarizine . ORL, 36(3), 157-164.

-

Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives . Pharmapproach. (2022).

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry . ResearchGate.

-

Liang, T., et al. (2013). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses . Current Topics in Medicinal Chemistry, 13(12), 1376-1396.

-

Organofluorine chemistry - Wikipedia . Wikipedia.

-

Micheli, F., et al. (1987). Flunarizine- and cinnarizine-induced extrapyramidal reactions . Neurology, 37(5), 881-884.

-

Makki, M.S.I., et al. (2018). Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs . Current Organic Synthesis, 15(1), 166-173.

-

Banks, R.E. (1986). A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS . Synquest Labs.

-

Harms, A.F., & Nauta, W.T. (1960). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine . Journal of Medicinal and Pharmaceutical Chemistry, 2, 57-77.

-

Diphenhydramine - Wikipedia . Wikipedia.

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry . ResearchGate.

-

Van Nueten, J.M., & Janssen, P.A. (1973). The vascular effects of flunarizine as compared with those of other clinically used vasoactive substances . Arzneimittel-Forschung, 23(5), 760-763.

-

List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013 . ResearchGate.

-

Fluorinated Diaryl Sulfides . Bentham Science.

-

Mallia, C.J., & Baxendale, I.R. (2016). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts . Organic Process Research & Development, 20(2), 465-474.

-

Fluorinated molecules as drugs and imaging agents in the CNS . PubMed.

Sources

- 1. Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Flunarizine - Wikipedia [en.wikipedia.org]

- 7. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. karger.com [karger.com]

- 11. The vascular effects of flunarizine as compared with those of other clinically used vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

An In-depth Spectroscopic Guide to 3,4,4'-Trifluorobenzhydrol for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic signature of 3,4,4'-Trifluorobenzhydrol, a fluorinated diarylmethane of significant interest in medicinal chemistry and materials science. As the precise experimental data for this compound is not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive guide for researchers. Every piece of data is contextualized with detailed experimental protocols and mechanistic interpretations, ensuring this guide serves as a practical tool for synthesis, characterization, and application.

Introduction: The Significance of Fluorinated Benzhydrols

The benzhydryl moiety is a privileged scaffold in numerous pharmacologically active compounds, notably in antihistaminic and neuroactive drugs.[1] The strategic incorporation of fluorine atoms into this structure, as in 3,4,4'-Trifluorobenzhydrol, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, precise and unambiguous structural characterization is paramount. This guide provides the foundational spectroscopic data—NMR, IR, and MS—essential for confirming the identity and purity of 3,4,4'-Trifluorobenzhydrol, thereby empowering researchers in drug development and advanced materials to proceed with confidence.

Synthesis and Structural Confirmation

The logical and most common approach to synthesizing unsymmetrical benzhydrols is through the addition of an organometallic reagent to an aldehyde.[3] The Grignard reaction, a cornerstone of organic synthesis, is an exemplary method for this transformation.[4]

Experimental Protocol: Grignard Synthesis

The synthesis of 3,4,4'-Trifluorobenzhydrol can be efficiently achieved via the Grignard reaction between 4-fluorophenylmagnesium bromide and 3,4-difluorobenzaldehyde.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.[4]

-

In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the halide solution to the magnesium and, if necessary, gently heat to initiate the reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Aldehyde and Work-up

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.[5][6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3,4,4'-Trifluorobenzhydrol.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3,4,4'-Trifluorobenzhydrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable, with the spin-spin couplings between these nuclei providing a wealth of structural information.[7]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms. In 3,4,4'-Trifluorobenzhydrol, the spectrum is characterized by signals for the benzylic proton, the hydroxyl proton, and the aromatic protons, with complex splitting patterns arising from both H-H and H-F couplings.[8]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ~7.40-7.30 | 2H | m | H-2', H-6' | |

| ~7.25-7.10 | 3H | m | H-2, H-5, H-6 | |

| ~5.80 | 1H | d | J(H-C-O-H) ≈ 3 | Benzylic-H |

| ~2.50 | 1H | d | J(H-C-O-H) ≈ 3 | OH |

Interpretation:

-

Aromatic Region (δ 7.40-7.10): The aromatic protons on both rings will appear as complex multiplets. The two protons on the 4-fluorophenyl ring (H-2', H-6') are chemically equivalent but will be split by the fluorine at C-4' and the adjacent protons, resulting in a complex pattern often resembling a triplet. The three protons on the 3,4-difluorophenyl ring will also show complex splitting due to coupling with each other and with the two fluorine atoms.

-

Benzylic Proton (δ ~5.80): This single proton is adjacent to the hydroxyl group and the two aromatic rings. It will appear as a doublet due to coupling with the hydroxyl proton. Long-range coupling to the fluorine atoms on the rings may also be observed, further broadening the signal.

-

Hydroxyl Proton (δ ~2.50): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It appears as a doublet due to coupling with the benzylic proton. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine atoms induces significant downfield shifts for the directly attached carbons and introduces characteristic ¹³C-¹⁹F coupling constants, which are invaluable for assignment.[9]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (J_CF, Hz) | Assignment |

|---|---|---|

| ~163 | d, ¹J_CF ≈ 250 | C-4' |

| ~150 | dd, ¹J_CF ≈ 250, ²J_CF ≈ 15 | C-4 |

| ~149 | dd, ¹J_CF ≈ 250, ²J_CF ≈ 15 | C-3 |

| ~140 | m | C-1 |

| ~138 | d, ⁴J_CF ≈ 3 | C-1' |

| ~128 | d, ²J_CF ≈ 22 | C-2', C-6' |

| ~124 | m | C-6 |

| ~117 | d, ²J_CF ≈ 20 | C-5 |

| ~116 | d, ²J_CF ≈ 20 | C-2 |

| ~115 | d, ³J_CF ≈ 8 | C-3', C-5' |

| ~75 | t, ³J_CF ≈ 4 | Benzylic-C |

Interpretation:

-

Carbons bonded to Fluorine: The most prominent features are the large one-bond coupling constants (¹J_CF) for C-3, C-4, and C-4', which are typically in the range of 240-320 Hz.[10] These signals will appear as doublets or doublets of doublets.

-

Aromatic Carbons: Carbons ortho and meta to the C-F bonds will exhibit smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, respectively, which aids in their assignment.[11]

-

Benzylic Carbon (δ ~75): The benzylic carbon signal will be shifted downfield due to the attached hydroxyl group and aromatic rings. It may appear as a triplet due to coupling with the two fluorine atoms on the 3,4-difluorophenyl ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for characterizing fluorinated compounds.[12]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ~ -114 | m | F-4' | |

| ~ -137 | m | F-4 |

| ~ -139 | m | | F-3 |

Interpretation: The three fluorine atoms are in distinct chemical environments and will give rise to three separate signals. Each signal will be a complex multiplet due to ¹⁹F-¹⁹F and ¹⁹F-¹H couplings. The relative positions of the signals are influenced by the electronic effects of the substituents on the aromatic rings.[13] The para-fluorine on the 4-fluorophenyl ring is expected to be the most deshielded, while the two fluorines on the 3,4-difluorophenyl ring will be more shielded.

NMR Correlation Diagram

Caption: Key NMR couplings in 3,4,4'-Trifluorobenzhydrol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3,4,4'-Trifluorobenzhydrol will be dominated by absorptions from the O-H, C-H, C-F, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid 3,4,4'-Trifluorobenzhydrol sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretching |

| 1250-1100 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

Interpretation:

-

O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group and is a key indicator of the successful reduction of the precursor ketone.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.

-

C-F Stretch: One of the most intense bands in the spectrum will be in the 1250-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations.[14]

-

Aromatic C=C Stretch: A series of bands between 1600-1450 cm⁻¹ confirms the presence of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

Experimental Protocol: Electrospray Ionization (ESI)

-

Dissolve a small amount of 3,4,4'-Trifluorobenzhydrol in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode. In positive mode, adducts such as [M+H]⁺ or [M+Na]⁺ are often observed. In negative mode, the deprotonated molecule [M-H]⁻ may be seen.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[15]

Predicted Mass Spectrometry Data (ESI+)

| m/z | Proposed Identity |

|---|---|

| 239.06 | [M+H]⁺ |

| 221.05 | [M-OH]⁺ |

| 143.02 | [C₇H₄F₂O]⁺ |

| 125.04 | [C₇H₄F]⁺ |

| 95.03 | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion: The molecular weight of 3,4,4'-Trifluorobenzhydrol is 238.21 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ would be observed at m/z 239.06.

-

Fragmentation: The most common fragmentation pathway for benzhydrols is the loss of water or the hydroxyl radical, followed by cleavage at the benzylic position.[16] The loss of the hydroxyl group would lead to a fragment at m/z 221.05. Cleavage of the C-C bond between the benzylic carbon and one of the rings would result in fluorinated benzoyl or phenyl cations. For example, cleavage could yield a [C₇H₄F₂O]⁺ fragment at m/z 143.02 or a [C₆H₄F]⁺ fragment at m/z 95.03.

Fragmentation Pathway Diagram

Sources

- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

- 6. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 9. acdlabs.com [acdlabs.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Characteristics of 3,4,4'-Trifluorobenzhydrol in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a molecule's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides an in-depth technical exploration of the solubility characteristics of 3,4,4'-Trifluorobenzhydrol, a fluorinated benzhydrol derivative of interest to researchers and scientists. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like 3,4,4'-Trifluorobenzhydrol compelling candidates in drug discovery pipelines.[1][2] However, these same modifications can present unique challenges in solubility that require careful characterization.

This document moves beyond a simple recitation of data, instead offering a framework for understanding and determining the solubility of 3,4,4'-Trifluorobenzhydrol. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure, provide a robust experimental protocol for its empirical determination, and discuss the implications of these findings for its application in research and development.

Molecular Structure and Predicted Solubility Behavior

The solubility of an organic compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental starting point, emphasizing the importance of matching polarities between solute and solvent.[3]

3,4,4'-Trifluorobenzhydrol: A Structural Analysis

3,4,4'-Trifluorobenzhydrol possesses a unique combination of functional groups that dictate its solubility profile:

-

A Polar Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a potential for solubility in polar protic solvents such as water, ethanol, and methanol.

-

Two Phenyl Rings: These bulky, nonpolar aromatic rings contribute to the molecule's lipophilicity, favoring solubility in nonpolar solvents like hexane and toluene.

-

Three Fluorine Atoms: The highly electronegative fluorine atoms introduce localized dipoles. While fluorination of an aromatic ring generally increases lipophilicity, the inductive effect of fluorine can also influence the acidity of nearby protons, potentially affecting solubility in acidic or basic media.[1] The presence of multiple fluorine atoms can also lead to unique intermolecular interactions. Perfluorinated and highly fluorinated organic molecules are often both hydrophobic and lipophobic.[4]

Based on this structure, it is anticipated that 3,4,4'-Trifluorobenzhydrol will exhibit limited solubility in water due to the dominance of its large, nonpolar surface area. Its solubility is expected to be significantly higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar hydroxyl group and the aromatic rings. Good solubility is also predicted in polar protic solvents like ethanol and methanol, and moderate solubility in nonpolar solvents.

Quantitative Solubility Determination: An Experimental Protocol

Given the absence of extensive published solubility data for 3,4,4'-Trifluorobenzhydrol, empirical determination is essential. The following gravimetric method provides a reliable and accurate means of quantifying its solubility in various common laboratory solvents.[5][6]

Objective: To determine the equilibrium solubility of 3,4,4'-Trifluorobenzhydrol in a selection of common laboratory solvents at a controlled temperature.

Materials and Equipment:

-

3,4,4'-Trifluorobenzhydrol

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene, DMSO)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or orbital shaker

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4,4'-Trifluorobenzhydrol to a known volume (e.g., 5 mL) of each selected solvent in separate labeled vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 2 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial. This step is critical to remove any undissolved microparticles. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried 3,4,4'-Trifluorobenzhydrol on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,4,4'-Trifluorobenzhydrol by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant collected (L))

-

Diagram of Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Expected Solubility Data Summary

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large, nonpolar benzhydryl scaffold outweighs the polarity of the single hydroxyl group. |

| Ethanol | Polar Protic | High | The alkyl chain and hydroxyl group can interact favorably with the solute. |

| Methanol | Polar Protic | High | Similar to ethanol, it can engage in hydrogen bonding with the hydroxyl group of the solute. |

| Acetone | Polar Aprotic | High | The polar carbonyl group can interact with the solute's hydroxyl group, and the alkyl groups can solvate the nonpolar regions. |

| Ethyl Acetate | Polar Aprotic | Medium to High | Offers a balance of polar and nonpolar characteristics suitable for solvating the molecule. |

| Dichloromethane | Nonpolar | Medium | The chlorine atoms provide some polarity to interact with the hydroxyl group, while the overall nonpolar nature can solvate the phenyl rings. |

| Hexane | Nonpolar | Low | Primarily nonpolar interactions, which are less favorable for the polar hydroxyl group. |

| Toluene | Nonpolar (Aromatic) | Medium | Pi-stacking interactions between the solvent and solute aromatic rings can enhance solubility compared to aliphatic nonpolar solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A strong hydrogen bond acceptor and highly polar solvent capable of effectively solvating a wide range of compounds. |

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3,4,4'-Trifluorobenzhydrol. While predictive models based on molecular structure offer valuable initial insights, empirical determination through robust experimental protocols, such as the gravimetric method detailed herein, is indispensable for obtaining accurate and actionable data. For researchers in drug discovery and development, a precise understanding of this compound's solubility in a range of pharmaceutically relevant solvents and buffer systems will be a critical next step. This data will be instrumental in guiding formulation strategies, designing in vitro and in vivo assays, and ultimately unlocking the full therapeutic potential of this and other novel fluorinated compounds.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents | Request PDF.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds.

- Solubility of Things. (n.d.). 1-Fluorononane.

- PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.

- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- (n.d.). 2 - SAFETY DATA SHEET.

- PubChem. (n.d.). 3,3',4-Trifluorobenzhydrol | C13H9F3O | CID 2760702.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

- PubChem. (n.d.). 3,4',5-Trifluorobenzhydrol | C13H9F3O | CID 2760705.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481.

- Cheméo. (n.d.). 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties.

- ChemicalBook. (n.d.). 176317-02-5(2,3,4-Trifluorobromobenzene) Product Description.

- BenchChem. (n.d.). Solubility of Tetrabutylammonium hydrofluoride in organic solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemical Landscape: A Technical Guide to the Safe Handling and Toxicity of 3,4,4'-Trifluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, fluorinated compounds have garnered significant attention for their unique properties that can enhance metabolic stability and bioavailability. 3,4,4'-Trifluorobenzhydrol, a fluorinated benzhydrol derivative, represents a class of molecules with potential applications in medicinal chemistry. However, with innovation comes the responsibility of ensuring the safety of the researchers and scientists who handle these compounds. This in-depth technical guide provides a comprehensive overview of the known safety, handling, and toxicity information for 3,4,4'-Trifluorobenzhydrol (CAS No. 844856-30-0), drawing upon available data and insights from structurally related compounds to ensure a thorough understanding of its potential hazards.

Compound Identification and Hazard Classification

Chemical Identity:

| Identifier | Value |

| Chemical Name | 3,4,4'-Trifluorobenzhydrol |

| CAS Number | 844856-30-0 |

| Molecular Formula | C₁₃H₉F₃O |

| Molecular Weight | 238.21 g/mol |

GHS Hazard Classification:

Based on available information, 3,4,4'-Trifluorobenzhydrol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The assigned signal word is Warning , and the GHS pictogram is GHS07 (exclamation mark). These classifications indicate that while the compound is not considered acutely toxic at a high level, it poses significant hazards upon direct contact and ingestion, necessitating careful handling procedures.

Toxicological Profile: Understanding the Risks

While specific toxicological studies on 3,4,4'-Trifluorobenzhydrol are not extensively available in the public domain, the known hazards of structurally similar fluorinated and trifluoromethylated aromatic compounds provide a basis for a precautionary approach. The trifluoromethyl group is generally considered to be metabolically stable.[1] However, the overall toxicity of the molecule is determined by its complete structure and potential metabolites.

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The GHS classifications point to the following potential health effects:

-

Acute Oral Toxicity: Harmful if swallowed, which may lead to gastrointestinal irritation and other systemic effects.

-

Skin Irritation: Direct contact is likely to cause redness, itching, and inflammation.

-

Eye Irritation: The compound is expected to be a serious irritant to the eyes, potentially causing significant damage if not promptly addressed.

-

Respiratory Irritation: Inhalation of dusts or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.

It is crucial to note that thermal decomposition of fluorinated organic compounds can lead to the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2][3][4] Therefore, exposure to high temperatures or fire situations requires extreme caution.

Safe Handling and Storage: A Proactive Approach

A comprehensive safety protocol is paramount when working with 3,4,4'-Trifluorobenzhydrol. The following guidelines, synthesized from safety data sheets of analogous compounds, should be strictly adhered to.[5][6][7]

3.1. Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure risk.

Caption: First aid measures for exposure to 3,4,4'-Trifluorobenzhydrol.

4.1. Spills and Accidental Release

-

Small Spills:

-

Evacuate unnecessary personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). [6] 4. Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

4.2. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [5]* Specific Hazards: As with many organic materials, combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride. [2][3][4]Vapors may be heavier than air and can travel to a source of ignition and flash back. [6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2][6]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of 3,4,4'-Trifluorobenzhydrol and its contaminated materials. Do not dispose of down the drain or into the environment. [5]

Conclusion: A Culture of Safety

While 3,4,4'-Trifluorobenzhydrol presents manageable hazards, a thorough understanding and proactive implementation of safety protocols are non-negotiable. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with handling this compound and foster a culture of safety within the laboratory. As with any chemical, it is imperative to consult all available safety information and to exercise caution and good laboratory practices at all times.

References

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit.

-

3,4,5-Trifluorobenzoyl chloride Safety Data Sheet. Synquest Labs.

-

SAFETY DATA SHEET - 3-Fluorobenzotrifluoride. Thermo Fisher Scientific.

-

Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%. Cole-Parmer.

-

SAFETY DATA SHEET - Boron trifluoride tetrahydrofuran complex. Fisher Scientific.

-

The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. ResearchGate.

-

SAFETY DATA SHEET - Trifluoromethanesulfonyl azide solution. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2,4,6-Trifluorobenzotrifluoride. Fisher Scientific.

-

SAFETY DATA SHEET - 1,2,4-Trifluorobenzene. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 3-Aminobenzotrifluoride. Sigma-Aldrich.

-

SAFETY DATA SHEET - 3',4'-Difluoroacetophenone. Sigma-Aldrich.

-

Metabolism and Toxicity of Fluorine Compounds. ResearchGate.

-

SAFETY DATA SHEET - 2,4,6-Trimethylaniline. Sigma-Aldrich.

-

SAFETY DATA SHEET - p-Chloro-a,a,a-trifluorotoluene. Fisher Scientific.

-

SAFETY DATA SHEET - 4-(Trifluoromethyl)benzaldehyde.

-

3-Fluoro-4-(trifluoromethyl)benzaldehyde Safety Data Sheet. Synquest Labs.

-

3,3',4-Trifluorobenzhydrol. PubChem.

-

3,4,5-Trifluoronitrobenzene Safety Data Sheet. Synquest Labs.

-

3-Fluoro-4-(trifluoromethoxy)benzaldehyde Safety Data Sheet. Synquest Labs.

-

3,4-Dichlorobenzotrifluoride. PubChem.

-

Metabolism and Toxicity of Fluorine Compounds. ACS Publications.

-

SAFETY DATA SHEET - Sodium amide. Sigma-Aldrich.

-

SAFETY DATA SHEET - alpha-Ionone. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-Ethyl-1-hexanol. Sigma-Aldrich.

-

SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 4,4'-Diaminodiphenyl sulfone. Sigma-Aldrich.

-

Safety Data Sheet: Fluorinated surfactants. Chemos GmbH&Co.KG.

-

4-Fluoro-3-nitrobenzotrifluoride, technical grade Safety Data Sheet. Synquest Labs.

-

3,4',5-Trifluorobenzhydrol. PubChem.

-

FIREBULL SFFF (1X6 AR-SFFF). Enforcer Firefighting Equipment.

-

3,4,5-Trifluorobenzaldehyde. PubChem.

-

Fluorochemicals: Persistent, Dangerous, Avoidable. BUND.

-

Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. MDPI.

-

SAFETY DATA SHEET Fluorinated Polymer Coating. AMS Electronics.

-

Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf.

-

Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PubMed Central.

-

3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties. Cheméo.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4,4'-Trifluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and potential decomposition pathways of 3,4,4'-Trifluorobenzhydrol. As a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, a thorough understanding of its thermal behavior is paramount for ensuring process safety, mitigating potential hazards, and maintaining the integrity of chemical manufacturing processes.

While specific experimental data for 3,4,4'-Trifluorobenzhydrol is not extensively published, this document synthesizes established principles of thermal analysis and draws upon data from structurally related compounds to provide a robust framework for its evaluation. The methodologies and theoretical considerations presented herein are designed to be a self-validating system for researchers undertaking their own thermal analysis of this compound.

Physicochemical Properties of 3,4,4'-Trifluorobenzhydrol

A foundational understanding of the physicochemical properties of 3,4,4'-Trifluorobenzhydrol is essential for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉F₃O | [] |

| Molecular Weight | 242.21 g/mol | |

| IUPAC Name | (3,4-difluorophenyl)(4-fluorophenyl)methanol | [] |

| CAS Number | 844856-30-0 | [] |

| Predicted Boiling Point | Data not available | |

| Predicted Melting Point | Data not available | |

| Predicted Flash Point | Data not available |

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of a compound is evaluated by subjecting it to a controlled temperature program and monitoring for changes in its physical and chemical properties. The two primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss associated with these events.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 3-5 mg of 3,4,4'-Trifluorobenzhydrol into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[2]

-

Temperature Range: Scan from ambient temperature (e.g., 30 °C) to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.[2]

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of 3,4,4'-Trifluorobenzhydrol into a hermetically sealed aluminum pan. The use of a sealed pan is critical to prevent evaporation before decomposition.[4]

-

Experimental Conditions:

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior and Decomposition Pathways

In the absence of direct experimental data, the thermal decomposition of 3,4,4'-Trifluorobenzhydrol can be postulated based on the thermal degradation of similar aromatic and fluorinated compounds.

Anticipated TGA and DSC Results

| Thermal Event | Technique | Expected Observation |

| Melting | DSC | An endothermic peak corresponding to the solid-to-liquid phase transition. |

| Initial Decomposition | TGA/DSC | A significant mass loss in the TGA curve, likely accompanied by a sharp exothermic peak in the DSC curve, indicating an energetic decomposition process. |

| Further Degradation | TGA | Subsequent mass loss steps may be observed, corresponding to the breakdown of intermediate decomposition products. |